N-Hydroxypropionamidine

Beschreibung

Contextualizing Amidoximes within Organic Chemistry and Chemical Biology

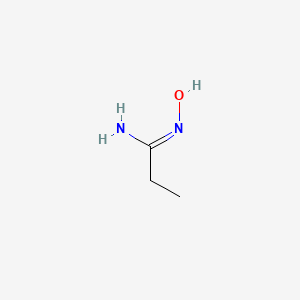

Amidoximes are a class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. nih.gov This unique arrangement of functional groups endows amidoximes with a rich and versatile chemistry. nih.gov They are often considered bioisosteres of carboxylic acids, meaning they can be used to replace carboxylic acid groups in drug candidates to improve their properties. nih.gov

In organic chemistry, amidoximes serve as valuable building blocks for the synthesis of various heterocyclic compounds. nih.gov Their ability to undergo a range of chemical reactions, including N-alkylation and N-acylation, makes them versatile synthons. mdpi.comnih.gov Furthermore, the amidoxime functional group, -C(NH2)=NOH, is pivotal in coordination chemistry, material science, and pharmaceutical chemistry. researchgate.netmdpi.com

From a chemical biology perspective, amidoximes have garnered significant attention for their diverse biological activities. These activities include antituberculotic, antibacterial, antiviral, and anti-inflammatory properties. nih.gov A key aspect of their biological function is their ability to act as nitric oxide (NO) donors. nih.govresearchgate.net In the body, amidoximes can be oxidized to release NO, a crucial signaling molecule involved in processes like blood pressure regulation and vasodilation. researchgate.net This property has led to the development of amidoxime-containing compounds as potential therapeutic agents. nih.gov

Historical Perspectives on Amidoxime Research and Evolution of N-Hydroxypropionamidine Studies

The study of amidoximes dates back to the late 19th and early 20th centuries, with a significant review of their chemistry published as early as 1962. acs.org Initial research focused on their fundamental synthesis and reactivity. The most common method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine. nih.govmdpi.com

While early research laid the groundwork for understanding this class of compounds, the exploration of specific amidoximes like this compound for particular applications is a more recent development. The evolution of amidoxime research has been driven by the discovery of their important biological roles and their utility in various chemical applications. For instance, the realization that amidoximes could serve as prodrugs that are metabolized in the body to release active amidines spurred further investigation. nih.gov

The discovery of the mitochondrial amidoxime-reducing component (mARC), a human molybdoenzyme, shed light on the in vivo conversion of N-oxygenated compounds. researchgate.net This enzyme is crucial for the retroreduction of N-oxygenated products, a key step in the action of many amidoxime-based prodrugs. researchgate.net The growing understanding of these biological pathways has intensified the study of simpler amidoximes, including this compound, as model compounds and precursors for more complex drug candidates.

Significance of this compound as a Chemical Scaffold and Ligand Precursor

This compound, with its relatively simple structure, serves as a fundamental building block, or "scaffold," in the synthesis of more complex molecules. A chemical scaffold is a core structure upon which various functional groups can be added to create a library of related compounds. rsc.orgbiorxiv.orgnih.gov The use of novel scaffolds is a key strategy in medicinal chemistry to develop new drugs with improved properties. rsc.org A 2023 presentation highlighted the large-scale synthesis of this compound to facilitate the creation of oxadiazoles, a class of heterocyclic compounds with applications in medicinal chemistry. uwm.edu

Beyond its role as a synthetic scaffold, this compound is a significant precursor for ligands. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. rsc.org The amidoxime group is an excellent chelating agent for various metal ions. scispace.com This property is notably exploited in the extraction of uranium from seawater. stanford.edu Polymers functionalized with amidoxime groups have shown promise in capturing the uranyl ion ({UVI O2}2+) from this vast resource. mdpi.comstanford.edu While much of this research focuses on polymeric materials, the fundamental coordination chemistry is studied using small-molecule amidoximes like acetamidoxime and benzamidoxime. mdpi.com this compound, as a simple aliphatic amidoxime, provides a basic model for understanding these metal-ligand interactions.

The ability of this compound to be incorporated into larger molecules makes it a valuable precursor for creating ligands with tailored properties for specific applications, ranging from environmental remediation to the development of new therapeutic agents. google.com

Eigenschaften

IUPAC Name |

N'-hydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPCFQNZGINRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424857 | |

| Record name | N-Hydroxypropionamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29335-36-2 | |

| Record name | N-Hydroxypropionamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxypropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N-hydroxypropionamidine and Its Derivatives

Development of Scalable and Efficient Synthetic Routes for N-Hydroxypropionamidine

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, and environmental impact. For this compound, research into scalable synthesis is crucial, particularly for its application in forming oxadiazole-based therapeutics. arnoldgroup.org A scalable route must be operationally simple, high-yielding, and utilize readily available, inexpensive starting materials. ucsf.edu

A common laboratory method for synthesizing N-hydroxyamidines involves the reaction of a nitrile with hydroxylamine. However, for this process to be scalable, optimization is key. This includes minimizing reaction steps, a concept known as telescoping, where multiple transformations are performed in a single reactor without isolating intermediates. ucsf.edu Furthermore, a scalable process prioritizes the use of safer, less toxic reagents and solvents and ensures that reactions are not dangerously exothermic, preventing runaway reactions. ucsf.edu The development of a large-scale synthesis for this compound is an acknowledged area of academic and industrial research, aimed at enabling its broader use in drug development and other applications. arnoldgroup.org

Targeted Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. By introducing various substituents, researchers can modulate factors such as reactivity, solubility, and binding affinity for specific targets.

The introduction of hydroxyl (-OH) and amino (-NH2) groups into the this compound structure can significantly alter its properties, such as its ability to coordinate with metal ions. sioc-journal.cn Theoretical studies using density functional theory (DFT) have investigated the structures and thermodynamic stabilities of several such derivatives, including N',3-dihydroxypropionamidine, 3-amino-N'-hydroxypropionamidine, N',2-dihydroxypropionamidine, and 2-amino-N'-hydroxypropionamidine. sioc-journal.cnsioc-journal.cn These studies provide a theoretical foundation for designing new ligands; for instance, it was found that the presence of hydrogen bonding in these substituted analogues enhances the stability of their resulting complexes. sioc-journal.cn

From a practical standpoint, the synthesis of amino-substituted derivatives often involves nucleophilic substitution reactions where a suitable leaving group on a precursor molecule is replaced by an amine. sciencepublishinggroup.commdpi.com Microwave-assisted amination is one modern technique used to prepare such compounds, offering high yields and shorter reaction times. chim.it

Interactive Table: Theoretically Studied Hydroxyl- and Amino-Substituted this compound Derivatives

| Compound Name | Formula | Key Feature | Reference |

| N',3-dihydroxypropionamidine | C3H8N2O2 | Hydroxyl group at the 3-position | sioc-journal.cn |

| 3-amino-N'-hydroxypropionamidine | C3H9N3O | Amino group at the 3-position | sioc-journal.cn |

| N',2-dihydroxypropionamidine | C3H8N2O2 | Hydroxyl group at the 2-position | sioc-journal.cn |

| 2-amino-N'-hydroxypropionamidine | C3H9N3O | Amino group at the 2-position | sioc-journal.cn |

The incorporation of halogen atoms (F, Cl, Br, I) or other functional groups can dramatically influence a molecule's biological and chemical characteristics. The synthesis of halogenated analogues can be achieved through various methods, including the treatment of precursor N-oxides with thionyl halides to introduce chlorine or bromine atoms onto aromatic rings, a method applicable to aryl-substituted amidine precursors. nih.gov Such halogenated compounds are often synthesized to explore their structure-activity relationships in medicinal chemistry. nih.gov

Other functional modifications can include alkylation or acylation. google.com For example, alkyl groups can be introduced at specific positions on the molecular backbone using reagents like methyl iodide or benzyl bromide, often in the presence of a base such as potassium carbonate. google.com Acylation to form amides is another common derivatization, which can be accomplished by reacting an amino-functionalized precursor with an acid chloride or by using standard peptide coupling reagents. google.com These modifications allow for the creation of a diverse library of compounds for various research applications.

Hydroxyl- and Amino-Substituted Derivatives

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, safer, and more efficient. Current time information in Bangalore, IN. In the synthesis of this compound and its parent class, amidoximes, several green approaches have been developed.

One significant advancement is the use of water as a solvent. An optimized method for synthesizing arylamidoximes involves reacting a nitrile with hydroxylamine hydrochloride in water with triethylamine as a base. tandfonline.comtandfonline.com This process operates at room temperature, avoids hazardous organic solvents, and offers good yields, easier work-up, and short reaction times compared to conventional methods. tandfonline.comresearchgate.net

Interactive Table: Comparison of Reaction Conditions for Amidoxime Synthesis

| Base | Solvent | Temperature | Yield | Notes | Reference |

| Na2CO3 | Water | Reflux | 56% | Contaminated with amide side-product | tandfonline.com |

| K2CO3 | Water | Reflux | 58% | Contaminated with amide side-product | tandfonline.com |

| Triethylamine | Water | Room Temp | 81% | High yield, no amide detected | tandfonline.com |

| None | Methanol | Room Temp | 50% | Contaminated with amide side-product | tandfonline.com |

Microwave-assisted organic synthesis (MAOS) is another powerful green tool. rsc.org Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields for the synthesis of nitrogen-containing heterocycles. chim.itrsc.org This technique is highly applicable to the synthesis of amidoxime precursors and their subsequent cyclization into other structures. scielo.brnih.gov

Biocatalysis represents a frontier in green synthesis, using enzymes or whole-cell systems to perform chemical transformations. rsc.org This approach offers high chemoselectivity under mild, aqueous conditions. nih.gov For instance, reductases from plant roots or yeast (Saccharomyces cerevisiae) have been used for the chemoselective reduction of amidoximes to amidines, a process that avoids the metal catalysts often required in traditional chemistry and meets the strict standards of the pharmaceutical industry. nih.gov The application of such biocatalytic methods could provide a sustainable pathway for producing this compound and its derivatives. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of N-Hydroxypropionamidine to achieve ≥97% purity?

Methodological Answer:

- Reaction Parameter Control : Adjust stoichiometric ratios (e.g., hydroxylamine to propionitrile) and solvent systems (e.g., ethanol/water mixtures) to minimize byproducts.

- Purification : Use recrystallization in cold ethanol or column chromatography with silica gel (40–63 μm particle size) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

- Storage : Maintain at 2–8°C under argon to prevent decomposition, as indicated by stability studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR (400 MHz, DMSO-d6) to confirm the presence of hydroxylamine protons (δ 8.5–9.0 ppm) and propionamide backbone (δ 1.2–2.5 ppm).

- FT-IR : Identify N–O stretching vibrations (~930 cm) and amide C=O bands (~1650 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z 102.1 [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do researchers design experiments to resolve contradictions in reported biological activity of this compound across in vitro models?

Methodological Answer:

- Variable Standardization : Control cell culture conditions (e.g., hypoxia vs. normoxia, serum concentration) and compound solubility (use DMSO at <0.1% v/v to avoid cytotoxicity).

- Replication : Follow NIH guidelines for preclinical studies by including ≥3 biological replicates and independent experiments. Use ANOVA with post-hoc Tukey tests to assess inter-study variability .

- Mechanistic Profiling : Compare activity in isogenic cell lines (e.g., wild-type vs. NOX4-knockout) to isolate redox-dependent effects .

Q. What computational methods validate the interaction of this compound with proposed enzymatic targets (e.g., NADPH oxidases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 2CDU for NOX1) to predict binding affinity (ΔG ≤ −7.0 kcal/mol) and key residues (e.g., His-222, Asp-282).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å). Validate with experimental IC correlations .

Q. How should researchers address discrepancies in cytotoxicity thresholds between 2D vs. 3D cell culture models for this compound?

Methodological Answer:

- Model Selection : Use spheroids (e.g., HCT-116 colorectal cancer) to mimic in vivo tumor microenvironments. Compare IC values with monolayer cultures via MTT assays.

- Permeability Analysis : Measure compound diffusion in 3D models using fluorescent analogs and confocal microscopy.

- Data Interpretation : Apply hierarchical regression models to account for microenvironmental variables (e.g., oxygen gradients) .

Data Contradiction Analysis

Q. What statistical frameworks are recommended when conflicting data arise from this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥5 studies using random-effects models (RevMan software) to quantify heterogeneity (I statistic).

- Dose-Response Curves : Fit data to Hill equations to identify threshold concentrations where activity shifts (e.g., 10–50 μM).

- Pathway Enrichment : Use Gene Ontology (GO) terms to contextualize redox-related pathways (e.g., Nrf2/KEAP1 vs. NF-κB) .

Experimental Design Tables

Table 1 : Key Parameters for In Vitro Cytotoxicity Assays

| Parameter | 2D Model (HepG2) | 3D Model (HCT-116 Spheroids) |

|---|---|---|

| IC (μM) | 25 ± 3.1 | 48 ± 5.7 |

| Exposure Time (h) | 24 | 72 |

| Detection Method | MTT | ATP Luminescence |

| Replicates | n = 6 | n = 12 |

| Data derived from . |

Table 2 : Computational Validation Metrics for Target Binding

| Metric | Docking (AutoDock Vina) | MD Simulation (GROMACS) |

|---|---|---|

| Binding Affinity | −7.8 kcal/mol | −7.5 kcal/mol |

| RMSD (Å) | N/A | 1.9 |

| Key Interactions | His-222, Asp-282 | Stable H-bond network |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.